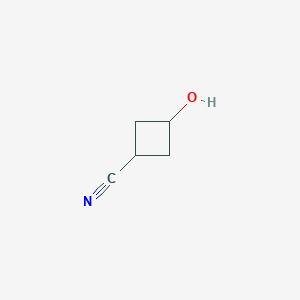
2,3,5,6-Tetrafluorophenyl isothiocyanate
Overview
Description
2,3,5,6-Tetrafluorophenyl isothiocyanate is a chemical compound with the molecular formula C7HF4NS . It has a molecular weight of 207.148 .
Molecular Structure Analysis
The molecular structure of 2,3,5,6-Tetrafluorophenyl isothiocyanate can be represented by the InChI string: InChI=1S/C7HF4NS/c8-3-1-4(9)6(11)7(5(3)10)12-2-13/h1H . This structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
2,3,5,6-Tetrafluorophenyl isothiocyanate has a molecular weight of 207.15 g/mol . It has a topological polar surface area of 44.4 Ų . The compound has a complexity of 217 .Scientific Research Applications
Synthesis Methods
- An efficient approach to the synthesis of 2,3,4,5-tetrafluorophenol from related compounds shows the versatility of fluorinated phenols, which are structurally similar to 2,3,5,6-tetrafluorophenyl isothiocyanate (Tretyakov et al., 2021).
Environmental and Sustainable Chemistry
- A study on tandem reactions of isothiocyanates in water demonstrates the potential for environmentally sustainable synthesis methods. This study highlights the use of isothiocyanates, which are related to 2,3,5,6-tetrafluorophenyl isothiocyanate, in green chemistry applications (Zhang et al., 2011).
Spectroscopy and Photophysical Studies
- Emission spectra of cations of fluoro-substituted phenols, including 2,3,5,6-tetrafluorophenol, provide insights into their photophysical properties, relevant to understanding similar compounds like 2,3,5,6-tetrafluorophenyl isothiocyanate (Maier et al., 1980).
Bioelectronic Applications
- Glycolated thiophene-tetrafluorophenylene copolymers have been synthesized for bioelectronic applications. These copolymers, involving structures similar to 2,3,5,6-tetrafluorophenyl isothiocyanate, show promising redox properties (Parr et al., 2019).
Liquid Crystal Technology
- Synthesis and study of mesomorphic properties of liquid crystals incorporating a 2,3,5,6-tetrafluorophenylene moiety suggest applications in liquid crystal displays and other technologies (Wen et al., 2000).
Organic Synthesis
- Isothiourea derivatives of a related compound show broad-spectrum anthelmintic activity. This indicates the potential for 2,3,5,6-tetrafluorophenyl isothiocyanate derivatives in medicinal chemistry (Brewer et al., 1987).
Radiolabeling in Nuclear Medicine
- Synthesis of a precursor for radiolabeling peptides in PET imaging demonstrates the relevance of fluorinated compounds in medical diagnostics (Davis & Fettinger, 2018).
Organic Semiconductors
- Studies on benzo[1,2-b:3,4-b':5,6-b'']trithiophene oligomers, which are structurally related to 2,3,5,6-tetrafluorophenyl isothiocyanate, suggest applications in organic semiconductor technology (Kashiki et al., 2011).
Mechanism of Action
Target of Action
2,3,5,6-Tetrafluorophenyl isothiocyanate (TFPITC) is a chemical compound that has been widely used in biochemical research . The primary targets of TFPITC are aromatic amines . Aromatic amines play a crucial role in various biological processes, including neurotransmission and enzymatic reactions.
Mode of Action
TFPITC interacts with its targets, the aromatic amines, through a process known as amine modification . This process requires a highly reactive reagent, such as an isothiocyanate, which TFPITC is. The interaction results in the formation of a modified aromatic amine, which can then react with certain probes at a relatively low pH .
Action Environment
Environmental factors can influence the action, efficacy, and stability of TFPITC. For instance, pH levels can impact the reactivity of TFPITC and its ability to modify aromatic amines . Additionally, factors such as temperature and the presence of other reactive species could potentially affect the stability of TFPITC.
properties
IUPAC Name |
1,2,4,5-tetrafluoro-3-isothiocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HF4NS/c8-3-1-4(9)6(11)7(5(3)10)12-2-13/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUNNLKBODYSOQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)N=C=S)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HF4NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80175083 | |
| Record name | 2,3,5,6-Tetrafluorophenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80175083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,5,6-Tetrafluorophenyl isothiocyanate | |
CAS RN |
20925-31-9 | |
| Record name | 2,3,5,6-Tetrafluorophenyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020925319 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,5,6-Tetrafluorophenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80175083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 20925-31-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3-(2-Methoxy-2-oxoethyl)phenyl]acetic acid](/img/structure/B3415386.png)












